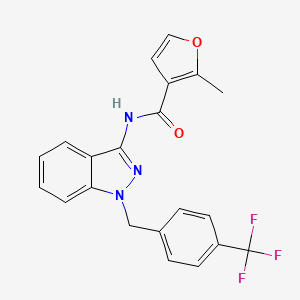
NP-G2-044
Vue d'ensemble
Description
The compound “3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-” is also known as NP-G2-044 . It has the molecular formula C21H16F3N3O2 and a molecular weight of 399.4 g/mol . This compound is under investigation in a clinical trial (NCT03199586) as a metastasis inhibitor for patients with advanced or metastatic solid tumors, including lymphoma . It is an orally available inhibitor of the protein fascin, which has potential antineoplastic activity .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, an indazole ring, and a trifluoromethylphenyl group . The InChI string and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis
The compound has a molecular weight of 399.4 g/mol . The computed properties include a XLogP3-AA of 4.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 385.10381118 g/mol .Applications De Recherche Scientifique
Thérapie anticancéreuse
NP-G2-044 a été utilisé en thérapie anticancéreuse. Il s'agit d'un inhibiteur de fascin de première classe qui a été testé dans un essai clinique de phase 2 en monothérapie et en association avec une immunothérapie anti-PD-1 chez des patients atteints de tumeurs solides malignes avancées {svg_1}. Le médicament était bien toléré et a montré des signes d'activité antitumorale et antimétastatique {svg_2}.
Inhibition des métastases tumorales
Le composé s'est avéré bloquer les métastases tumorales. Il s'agit d'un nouvel antagoniste de petite molécule de la fascin, une protéine qui joue un rôle clé dans la motilité cellulaire et est souvent surexprimée dans les cellules cancéreuses {svg_3}. En inhibant la fascin, this compound pourrait potentiellement empêcher les cellules cancéreuses de se propager à d'autres parties du corps {svg_4}.
Amélioration de la réponse immunitaire
This compound a été montré pour améliorer la réponse immunitaire. Des études précliniques ont montré qu'il augmentait la capture d'antigène par les cellules dendritiques intratumorales {svg_5}. Cela pourrait potentiellement améliorer la capacité de l'organisme à reconnaître et à détruire les cellules cancéreuses {svg_6}.
Traitement des tumeurs solides malignes avancées ou métastatiques
Le composé est actuellement testé dans un essai clinique en monothérapie et en association avec une thérapie anti-PD-1 chez des patients atteints de tumeurs solides malignes avancées ou métastatiques {svg_7}. L'essai vise à évaluer la sécurité, la tolérance et l'efficacité antitumorale préliminaire de this compound {svg_8}.
Traitement des tumeurs malignes gynécologiques
Un autre essai clinique évalue l'utilisation de this compound dans le traitement des tumeurs malignes gynécologiques avancées/métastatiques {svg_9}. Cela comprend les cancers de l'ovaire, des trompes de Fallope, du col de l'utérus, de l'endomètre/de l'utérus et du vagin {svg_10}.
Inhibition de la croissance du cancer
En plus de bloquer les métastases tumorales, this compound s'est avéré inhiber la croissance du cancer. Des preuves précliniques montrent que la suppression du gène de la fascin (FSCN1) retarde le développement tumoral et ralentit la croissance tumorale {svg_11}.
Traitement du cancer de la prostate
Le flutamide, un composé de structure similaire à celle de this compound, est utilisé dans le traitement du cancer de la prostate {svg_12}. Il est possible que this compound puisse avoir des applications similaires, bien que des recherches supplémentaires seraient nécessaires pour le confirmer.
Rôle potentiel dans les études d'hépatotoxicité
Le flutamide et ses métabolites ont été associés à une dysfonction hépatique {svg_13}. Compte tenu de la similitude structurelle entre le flutamide et this compound, ce dernier pourrait potentiellement être utilisé dans des études examinant les mécanismes de l'hépatotoxicité induite par les médicaments {svg_14}.
Mécanisme D'action
Target of Action
The primary target of NP-G2-044 is Fascin , an actin-binding protein that plays a crucial role in the formation of filopodia . Fascin is highly expressed in many metastatic tumors, making it a potential therapeutic target for blocking tumor cell migration, invasion, and metastasis .
Mode of Action
This compound works by specifically inhibiting the biochemical function of Fascin . It occupies the actin-binding site on Fascin, thus preventing Fascin from binding to actin . This action blocks the ability of Fascin to bundle actin filaments and induce the formation of filopodia .
Biochemical Pathways
The inhibition of Fascin by this compound affects the actin cytoskeleton remodeling process, which is fundamental to cell shape and motility events . By blocking the formation of filopodia, a key structure in cell migration and invasion, this compound can potentially hinder the metastatic ability of tumor cells .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .
Result of Action
The inhibition of Fascin by this compound results in the reduction of tumor growth and metastasis . It also enhances the immune response against tumors by increasing antigen uptake by intra-tumoral dendritic cells . Preliminary signals of anti-tumor and anti-metastatic activity were observed in a phase 1 clinical trial .
Action Environment
The action of this compound is influenced by the tumor microenvironment. It targets both tumor cells and dendritic cells within this environment . The effectiveness of this compound may be enhanced when combined with other therapies, such as immune checkpoint inhibitors .
Orientations Futures
Analyse Biochimique
Biochemical Properties
NP-G2-044 specifically inhibits the biochemical function of fascin, which is to bundle actin filaments and to induce the formation of filopodia . This inhibition of fascin’s function by this compound is believed to be due to the compound occupying the actin-binding site on fascin, thus blocking fascin from binding to actin .
Cellular Effects
This compound has been shown to block tumor metastasis, inhibit cancer growth, and increase antigen uptake by intra-tumoral dendritic cells . It has been observed that this compound increases the number of intratumoral-activated conventional dendritic cells (cDCs) and enhances the antigen uptake by cDCs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fascin, an actin-bundling protein. By occupying the actin-binding site on fascin, this compound prevents fascin from binding to actin, thereby inhibiting the formation of filopodia, a process that is fundamental to cell shape and motility events .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound has been shown to increase the overall survival of tumor-bearing mice . It has also demonstrated signals of anti-tumor and anti-metastatic activity in a phase 1 clinical trial .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently available in the literature. It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Propriétés
IUPAC Name |
2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRLAABUFOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127289 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807454-59-6 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP-G2-044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP-G2-044 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-G2-044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide](/img/structure/B609550.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)

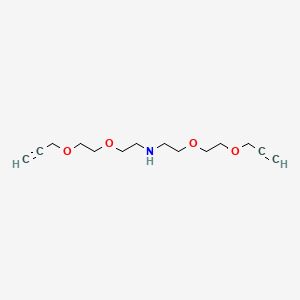
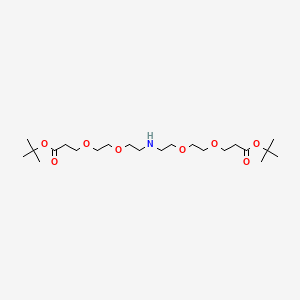

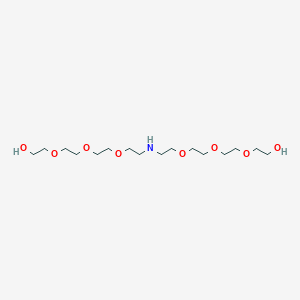
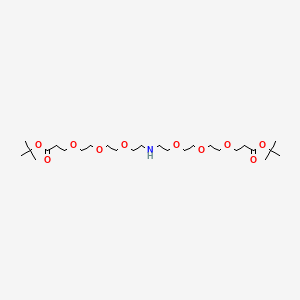
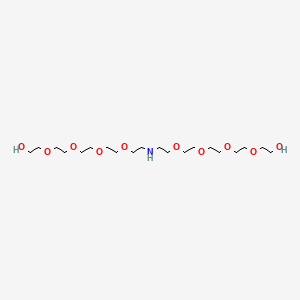

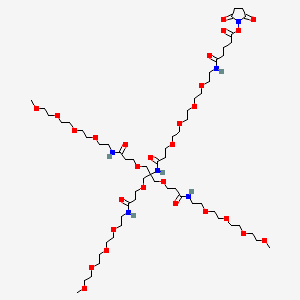
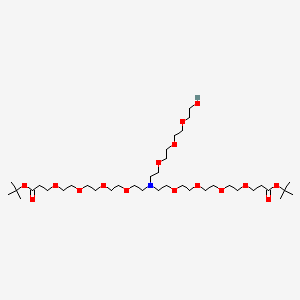
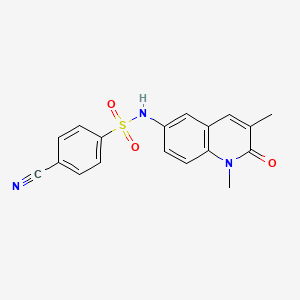
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)